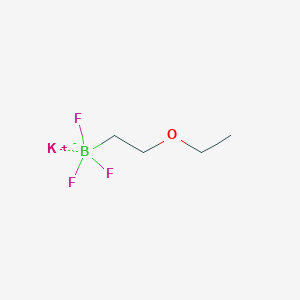

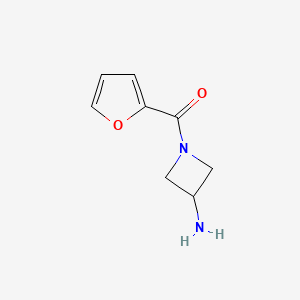

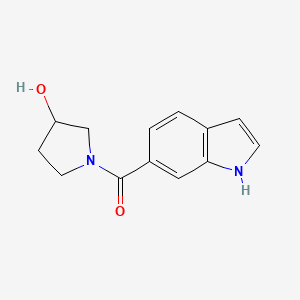

![molecular formula C13H18N4 B1469127 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1368457-75-3](/img/structure/B1469127.png)

3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Overview

Description

“3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” is a compound that contains a piperidine moiety. Piperidines are significant synthetic fragments used in drug design and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” would require more specific information or computational analysis.Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specifics of the chemical reactions involving “3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” would depend on its specific molecular structure. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, has been reported .

Pharmacological Applications

Piperidine derivatives have shown significant pharmacological activity . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered .

Blood Glucose Regulation

Compounds related to the structure of interest have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Anticancer Agents

Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .

Chemokine Receptor Antagonists

A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized .

Synthesis of Piperidin-4-yl-carbamates

An improved scalable process for the synthesis of Piperidin-4-yl-carbamates has been reported .

Safety and Hazards

The safety and hazards associated with “3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” would depend on its specific properties. As a general rule, proper handling and safety precautions should be taken when working with chemical substances. For example, 3-(Piperidin-3-yl)pyridine, a related compound, has hazard statements H302-H315-H318-H335 .

Future Directions

The future directions in the research and application of piperidine derivatives like “3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine” could involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs . The specific future directions would depend on the results of ongoing research in this field.

properties

IUPAC Name |

3-ethyl-2-piperidin-4-ylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-2-17-12(10-5-8-14-9-6-10)16-11-4-3-7-15-13(11)17/h3-4,7,10,14H,2,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGANYWJQNBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1N=CC=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1469045.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)cyclobutanamine](/img/structure/B1469057.png)

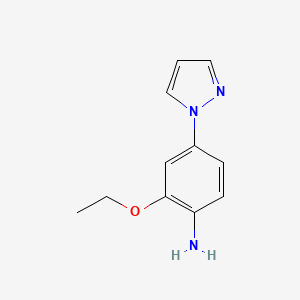

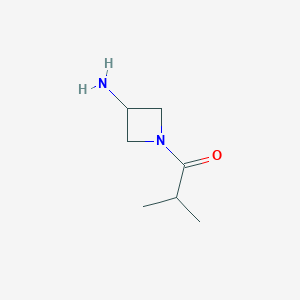

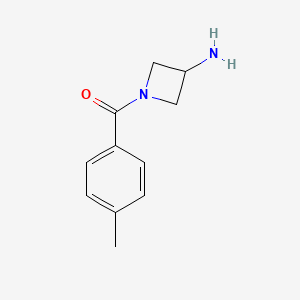

![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)